tert-Butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate

Sigma-1 receptor ligands Diastereoselective synthesis Cyclobutane conformational restriction

tert-Butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate is a Boc-protected cis-1,3-disubstituted cyclobutane amino alcohol with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g·mol⁻¹. It belongs to the broader class of 2,2-dimethylcyclobutyl carbamates that have emerged as key intermediates in medicinal chemistry, particularly for constructing sigma receptor ligands where the cis-stereochemistry and gem-dimethyl substitution pattern are critical pharmacophoric elements.

Molecular Formula C11H21NO3
Molecular Weight 215.293
CAS No. 1434141-92-0
Cat. No. B2824708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate
CAS1434141-92-0
Molecular FormulaC11H21NO3
Molecular Weight215.293
Structural Identifiers
SMILESCC1(C(CC1O)NC(=O)OC(C)(C)C)C
InChIInChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14)/t7-,8+/m1/s1
InChIKeyXSSLOTCOOFGGJW-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate (CAS 1434141-92-0): Procurement-Grade Cyclobutane Building Block


tert-Butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate is a Boc-protected cis-1,3-disubstituted cyclobutane amino alcohol with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g·mol⁻¹ [1]. It belongs to the broader class of 2,2-dimethylcyclobutyl carbamates that have emerged as key intermediates in medicinal chemistry, particularly for constructing sigma receptor ligands where the cis-stereochemistry and gem-dimethyl substitution pattern are critical pharmacophoric elements [2]. The compound is supplied as a racemic rel-(1R,3S)/(1S,3R) mixture with commercial purities ranging from 95% to 98% . Its defining structural features—a conformationally restricted cyclobutane core bearing both a Boc-protected amine and a free hydroxyl group—enable orthogonal functionalization strategies that are not simultaneously available in the corresponding trans isomer, the unprotected cis-amine, or the Cbz-protected analog, making stereochemical integrity and protecting-group identity decisive factors in procurement selection.

Why Generic Substitution of CAS 1434141-92-0 with In-Class Analogs Fails in Sigma-Receptor and Conformationally Restricted Scaffold Programs


Substitution of tert-butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate with close structural analogs—including its trans diastereomer (CAS 1434141-89-5), the unprotected cis-amine (CAS 1392803-57-4), or the Cbz-protected variant (CAS 1593474-15-7)—introduces distinct and often irreversible liabilities in downstream synthetic sequences. The cis relative configuration between the 3-hydroxy and 1-carbamate substituents dictates the spatial orientation of amine and alcohol functional groups on the cyclobutane ring; this geometry is essential for generating the correct diastereomeric series in sigma-1 receptor-targeted final compounds [1]. The trans isomer (1434141-89-5) presents the 3-hydroxy group on the opposite face, which, when carried through identical synthetic transformations, yields a different diastereomeric product with altered receptor-binding pharmacophore geometry. The unprotected cis-amine (1392803-57-4) lacks the Boc group necessary for orthogonal amine protection during hydroxyl functionalization, compelling users to reintroduce protection before key coupling steps and adding at least one synthetic step with attendant yield loss. The benzyl carbamate analog (Cbz, 1593474-15-7) employs a protecting group removable under hydrogenolysis conditions that are incompatible with reduction-sensitive substrates, whereas the Boc group is cleaved under acidic conditions, offering a complementary deprotection strategy [2]. These differences in stereochemistry, protecting-group orthogonality, and synthetic economy cannot be corrected by simple workarounds, making generic replacement of the cis-Boc-hydroxy building block with any single in-class analog insufficient for programs requiring precise spatial control and step-efficient synthetic routes.

Quantitative Differentiation Evidence for tert-Butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate (CAS 1434141-92-0) vs. Closest Analogs


Cis vs. Trans Stereochemistry: Consequences for Downstream Diastereomer Formation in Sigma-1 Ligand Synthesis

The target compound bears a cis relationship between the Boc-amine at C1 and the hydroxyl at C3 on the 2,2-dimethylcyclobutane ring. In the patent family disclosing 2,2-dimethylcyclobutyl sigma-1 receptor ligands, the final pharmacologically active compounds are derived from cis-configured intermediates; the trans isomer (CAS 1434141-89-5) would produce a diastereomeric product series with a different relative orientation of substituents on the cyclobutane ring [1]. While quantitative sigma-1 binding affinity data for the precise final compounds derived from this specific building block are not publicly disclosed, the patent explicitly claims that compounds of general formula I—constructed from 2,2-dimethylcyclobutyl scaffolds with defined stereochemistry—show 'good to excellent affinity for sigma receptors, in particular sigma-1 receptors' [1]. The cis configuration enforces a specific spatial relationship between NHBoc and OH that is preserved through subsequent couplings, directly determining the three-dimensional pharmacophore presentation in the final ligand.

Sigma-1 receptor ligands Diastereoselective synthesis Cyclobutane conformational restriction

Protecting-Group Orthogonality: Boc vs. Cbz in Multi-Step Synthetic Sequences Requiring Acid-Labile Protection

The target compound carries a tert-butoxycarbonyl (Boc) protecting group, which is cleaved under acidic conditions (e.g., TFA, HCl/dioxane). This is orthogonal to the benzyloxycarbonyl (Cbz) group present on benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate (CAS 1593474-15-7), which is removed by catalytic hydrogenolysis [1]. In synthetic sequences where the hydroxyl group is to be functionalized before amine deprotection—a common requirement in sigma ligand and peptidomimetic synthesis—the Boc group remains intact under the basic or neutral conditions typically used for O-alkylation, O-acylation, or Mitsunobu reactions, whereas the Cbz group is susceptible to premature cleavage under hydrogenolysis conditions that may also reduce other functional groups [1]. A comprehensive review of amino acid protecting groups quantifies that Boc deprotection with 50% TFA in DCM proceeds with a half-life of seconds to minutes at 25 °C, while Cbz deprotection by hydrogenolysis (H₂, Pd/C) proceeds over minutes to hours depending on catalyst loading, and crucially is incompatible with alkene-, alkyne-, or nitro-containing substrates [1].

Orthogonal protection strategy Solid-phase peptide synthesis Acid-labile protecting groups

Free Hydroxyl vs. Protected Amine: Commercial Purity and Step-Count Advantage vs. Unprotected cis-Amine

The target compound (CAS 1434141-92-0) is commercially supplied at 95–98% purity with the amine already Boc-protected and the hydroxyl free . The closest alternative lacking nitrogen protection, cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine (CAS 1392803-57-4), is also commercially available at ≥97% purity but presents a free primary amine instead of a protected amine . When a Boc-protected amine is required for subsequent chemistry, use of 1392803-57-4 necessitates a Boc-protection step (typically Boc₂O, base, RT, 2–12 h), which adds one synthetic operation, consumes reagents, and incurs a typical yield loss of 5–15% for amine Boc-protection [1]. Although quantitative head-to-head reaction-yield data for these specific compounds are absent from the public literature, the step-economy principle is well-established: each additional protection/deprotection step adds approximately 0.5–1 day of laboratory time and reduces cumulative yield by a factor of 0.85–0.95 per step [1].

Synthetic efficiency Step-count reduction Building block purity

Cyclobutane Core Conformational Restriction vs. Acyclic and Larger-Ring Analogs: Fsp³ and Metabolic Stability

The 2,2-dimethylcyclobutane core of the target compound provides a rigid, non-planar scaffold with a high fraction of sp³-hybridized carbons (Fsp³ = 0.82 for C₁₁H₂₁NO₃) . In a comprehensive review of cyclobutanes in small-molecule drug candidates, cyclobutane rings have been demonstrated to increase metabolic stability by replacing metabolically labile acyclic fragments and larger rings, preventing cis/trans isomerization, and reducing planarity [1]. For example, replacing an ethylene linker with a cyclobutane ring in a PET tracer candidate improved in vitro plasma stability from <60 min to >120 min [1]. While direct metabolic stability data for CAS 1434141-92-0 itself are not publicly available, the 2,2-dimethyl substitution further blocks one face of the cyclobutane ring from oxidative metabolism compared to unsubstituted cyclobutyl analogs, a principle supported by the established metabolic shielding effect of gem-dimethyl groups [2].

Fraction sp³ (Fsp³) Metabolic stability Conformational restriction

Commercial Availability and Lead Time: cis-3-Hydroxy Building Block vs. Niche trans and Unprotected Analogs

As of mid-2026, tert-butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate (CAS 1434141-92-0) is listed in the catalogs of multiple global suppliers—including Leyan (98% purity, catalog 1126127), MolCore (NLT 98%), Aladdin, and CalpacLab (min 97%)—indicating broad commercial availability and competitive sourcing . In contrast, the trans isomer (CAS 1434141-89-5) is listed by fewer suppliers, with the enantiopure (1R,3R) variant (CAS 1931995-87-7) commanding a significant price premium (e.g., $530/100 mg at 90+% purity vs. the cis racemate, which is typically priced at <$100/100 mg) . The benzyl carbamate analog (CAS 1593474-15-7) and the unprotected cis-amine (CAS 1392803-57-4) are each available from fewer than 5 major suppliers, creating potential single-source dependency risks for programs requiring multi-gram quantities . Although comprehensive pricing surveys are beyond the scope of this guide, the pattern of broader supplier coverage for the cis-Boc-hydroxy building block translates to shorter lead times, greater pricing competition, and reduced supply disruption risk—a quantifiable procurement advantage.

Supply chain reliability Catalog availability Lead time comparison

Scope of Evidence Availability Acknowledgment

A systematic search of the public literature (PubMed, Google Patents, Scopus, and major supplier catalogs) as of May 2026 did not identify any peer-reviewed publication or patent that contains direct head-to-head quantitative comparisons—such as parallel IC₅₀/Ki determinations, solution stability kinetics, or comparative pharmacokinetic parameters—between tert-butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate and its closest structural analogs. All differential evidence presented above is classified as class-level inference, cross-study comparable, or supporting evidence. The absence of direct comparative data is not unexpected for a specialized building block; its differentiation derives primarily from stereochemical identity, protecting-group strategy, and synthetic utility rather than from intrinsic biological potency. Users requiring absolute quantitative justification specific to their target series should commission head-to-head comparative studies using their own experimental conditions. This transparent acknowledgment is provided to prevent over-interpretation of the evidence strength and to guide appropriate procurement decision-making.

Data availability Research gap Procurement caveat

Optimal Procurement and Application Scenarios for CAS 1434141-92-0 Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Ligand Lead Optimization Requiring cis-2,2-Dimethylcyclobutane Scaffolds

Programs synthesizing sigma-1 receptor ligands based on the substituted dimethylcyclobutyl pharmacophore disclosed in WO2008015266A1 [1] should specifically procure the cis-configured building block (CAS 1434141-92-0) rather than the trans isomer (CAS 1434141-89-5). The cis stereochemistry between the amine and hydroxyl substituents is preserved through downstream coupling reactions, directly determining the three-dimensional orientation of pharmacophoric elements in the final ligand. Use of the trans isomer would commit the synthesis to a different diastereomeric product series not covered by the patent's biological activity claims. The Boc group on the target compound remains stable under O-functionalization conditions while allowing clean acidic deprotection to reveal the free amine for final coupling.

Orthogonal Protection Strategies in Multi-Step Peptidomimetic or PROTAC Synthesis

When designing PROTACs, peptidomimetics, or bifunctional molecules where the hydroxyl and amine groups must be sequentially functionalized under mutually exclusive conditions, CAS 1434141-92-0 offers a distinct advantage over the Cbz analog (CAS 1593474-15-7). The Boc group is resistant to hydrogenolysis—allowing catalytic hydrogenation steps to be performed without amine deprotection—while being quantitatively cleaved by TFA/DCM [2]. The Cbz analog, conversely, would deprotect under hydrogenation, making it incompatible with sequences requiring hydrogenation of other functional groups (e.g., nitro reduction, benzyl ester cleavage) before amine unveiling. Procurement of the Boc-protected compound enables synthetic sequences where hydrogenation precedes amine deprotection without protecting-group crossover.

Step-Efficient Library Synthesis Requiring Pre-Protected Amine Building Blocks

In parallel synthesis or library production where the hydroxyl group serves as the first diversification point, procurement of CAS 1434141-92-0 eliminates one amine protection step versus the unprotected cis-amine (CAS 1392803-57-4). Each eliminated step reduces cumulative yield loss by an estimated 5–15% and shortens the synthetic sequence by 0.5–1 day [3]. For a library of 24–96 compounds, this translates to 12–96 hours of saved laboratory time and proportionally reduced reagent costs. The 95–98% commercial purity is sufficient for direct use without repurification in most parallel synthesis workflows.

Conformationally Restricted Fragment-Based Drug Discovery (FBDD) with High Fsp³ Requirements

Fragment-based drug discovery campaigns prioritizing three-dimensional, sp³-rich fragments—a strategy correlated with improved clinical success rates—can deploy CAS 1434141-92-0 as a fragment or fragment precursor with Fsp³ = 0.82 [4][5]. The 2,2-dimethylcyclobutane core provides conformational restriction that minimizes entropic penalty upon target binding while the gem-dimethyl substitution shields the cyclobutane ring from CYP-mediated oxidative metabolism relative to unsubstituted cyclobutyl fragments [5]. The cis relationship between amino and hydroxyl groups provides two synthetic handles for fragment elaboration in divergent directions, offering greater chemical space coverage than mono-functionalized cyclobutane fragments.

Quote Request

Request a Quote for tert-Butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.